molecular formula C12H19N5 B13200457 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Katalognummer: B13200457
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: GKPXTCMDHDKXLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research. This tetrahydropyridopyrimidine derivative features a methylpiperazinyl substitution, a functional group common in pharmacologically active molecules. The compound is provided as a solid and has a molecular formula of C12H19N5 and a molecular weight of 233.32 g/mol . Its structure is closely related to scaffolds being investigated as novel human topoisomerase II (topoII) inhibitors, representing a promising chemical class for developing potentially safer anticancer drugs . Furthermore, the tetrahydropyrido[4,3-d]pyrimidine core is recognized as a privileged structure in drug discovery for its ability to interact with multiple biological targets . Research into analogous compounds has demonstrated their potential as inhibitors of critical kinase targets such as mTOR and PI3K, which are pivotal in cell growth and survival pathways often dysregulated in cancers . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans. All sales are final for this research chemical, and the buyer assumes responsibility for confirming product identity and/or purity.

Eigenschaften

Molekularformel

C12H19N5

Molekulargewicht

233.31 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)12-14-9-10-8-13-3-2-11(10)15-12/h9,13H,2-8H2,1H3

InChI-Schlüssel

GKPXTCMDHDKXLL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC=C3CNCCC3=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the reaction of 4-methylpiperazine with a suitable pyrido[4,3-d]pyrimidine precursor. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Targets/Activities Selectivity/Potency Insights
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 4-Methylpiperazine at C2 Kinases (e.g., PI3Kδ), anticancer Enhanced solubility and cellular potency due to polar 4-methylpiperazine .
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (THPP) core derivatives Varied substituents (e.g., phenyl sulfonamide) CaMKII, PI3Kδ, mitochondrial ion channels Selective CaMKII inhibition (IC₅₀ ~50 nM) ; PI3Kδ optimization improves isoform selectivity .
2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,4-Diamino groups Antifolate agents (dihydrofolate reductase inhibition) Antimalarial and antibacterial activity comparable to trimetrexate .
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Benzylpiperazine + thieno ring Cytotoxicity (anticancer) Lower solubility than methylpiperazine derivatives; moderate activity in cell assays .
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione Benzyl at C6, dione at C2/C4 Not specified (structural analogue) Higher molecular weight (257.29 g/mol) and density (1.33 g/cm³) .

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility Insights Synthetic Route Highlights
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Not reported High aqueous solubility (polar substituent) Multi-step amination of chloro precursors .
4c (Benzylpiperazine-thieno derivative) 134–135 Moderate (ethanol/water) Cyclization of thieno precursors with benzylpiperazine .
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride 175 High (hydrochloride salt) Direct amination followed by salt formation .
6-Benzyl-THPP dione Not reported Low (non-polar substituents) Boc-protected intermediates followed by deprotection .

Key Research Findings

  • Selectivity in Kinase Inhibition : The 4-methylpiperazine group in the target compound reduces off-target effects compared to bulkier substituents (e.g., benzyl), as seen in PI3Kδ inhibitors .
  • Role of Ring Saturation : The tetrahydropyrido moiety improves binding kinetics by allowing adaptive conformational changes, critical for CaMKII and mitochondrial channel inhibitors .
  • Thieno vs.

Biologische Aktivität

The compound 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H30Cl3N5O2
  • Molecular Weight : 454.8 g/mol
  • IUPAC Name : 2-[3-[2-(4-methylpiperazin-1-yl)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride
  • InChI Key : NVEUSLABVKWHNE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tricyclic Core : Through cyclization reactions.
  • Introduction of the Piperazine Moiety : Via nucleophilic substitution.
  • Final Functionalization : To enhance biological activity and solubility.

The compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism may involve modulation of biochemical pathways that are critical for cellular functions.

In Vitro Studies

Recent studies have demonstrated promising biological activities:

  • Antiparasitic Activity : The compound has shown inhibitory effects against Plasmodium falciparum dihydrofolate reductase (PfDHFR), with Ki values ranging from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains .
  • Neurotoxicity Assessment : Analogous compounds have been screened for neurotoxicity using models that assess their interaction with monoamine oxidase (MAO) enzymes. Compounds that are substrates for MAO-B were found to exhibit neurotoxic effects .

Case Studies

  • Inhibition of PfDHFR : A series of pyrimidine derivatives were synthesized and tested against PfDHFR. The results indicated that modifications at the 6-position of the pyrimidine ring could significantly affect inhibitory activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
  • Cytotoxicity in Cancer Cells : Novel steroidal derivatives containing similar structures showed significant cytotoxic activity across various cancer cell lines with IC50 values indicating effective growth inhibition at concentrations as low as 40 µg/mL .

Comparative Analysis Table

CompoundTargetKi/IC50 ValuesBiological Activity
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinePfDHFRKi: 1.3–243 nMAntiparasitic
Analog AMAO-BNeurotoxicNeurotoxicity
Steroidal DerivativeVarious Cancer CellsIC50: 40 µg/mLCytotoxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.